3-Amino-4-(2-fluorophenyl)-1-(3-(trifluoromethyl)phenyl)azetidin-2-one
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Overview
Description
3-Amino-4-(2-fluorophenyl)-1-(3-(trifluoromethyl)phenyl)azetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones Azetidinones are four-membered lactams, which are cyclic amides This compound is characterized by the presence of an amino group, a fluorophenyl group, and a trifluoromethylphenyl group attached to the azetidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(2-fluorophenyl)-1-(3-(trifluoromethyl)phenyl)azetidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Azetidinone Ring: The azetidinone ring can be formed through a cyclization reaction involving a β-lactam precursor.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions.
Attachment of the Fluorophenyl and Trifluoromethylphenyl Groups: These groups can be attached through various coupling reactions, such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in the reactions are selected to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-(2-fluorophenyl)-1-(3-(trifluoromethyl)phenyl)azetidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The amino and phenyl groups can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
3-Amino-4-(2-fluorophenyl)-1-(3-(trifluoromethyl)phenyl)azetidin-2-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases where its unique structure may offer therapeutic benefits.
Industry: The compound may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 3-Amino-4-(2-fluorophenyl)-1-(3-(trifluoromethyl)phenyl)azetidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-phenyl-1-(3-(trifluoromethyl)phenyl)azetidin-2-one: Lacks the fluorophenyl group.
3-Amino-4-(2-chlorophenyl)-1-(3-(trifluoromethyl)phenyl)azetidin-2-one: Contains a chlorophenyl group instead of a fluorophenyl group.
3-Amino-4-(2-fluorophenyl)-1-phenylazetidin-2-one: Lacks the trifluoromethylphenyl group.
Uniqueness
The presence of both the fluorophenyl and trifluoromethylphenyl groups in 3-Amino-4-(2-fluorophenyl)-1-(3-(trifluoromethyl)phenyl)azetidin-2-one imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets
Properties
Molecular Formula |
C16H12F4N2O |
---|---|
Molecular Weight |
324.27 g/mol |
IUPAC Name |
3-amino-4-(2-fluorophenyl)-1-[3-(trifluoromethyl)phenyl]azetidin-2-one |
InChI |
InChI=1S/C16H12F4N2O/c17-12-7-2-1-6-11(12)14-13(21)15(23)22(14)10-5-3-4-9(8-10)16(18,19)20/h1-8,13-14H,21H2 |
InChI Key |
ROKHSQSYZOFPDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2C(C(=O)N2C3=CC=CC(=C3)C(F)(F)F)N)F |
Origin of Product |
United States |
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